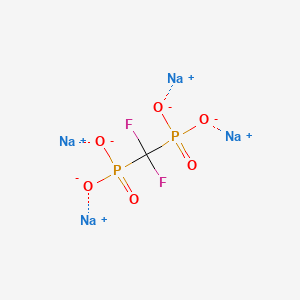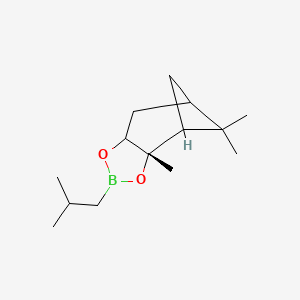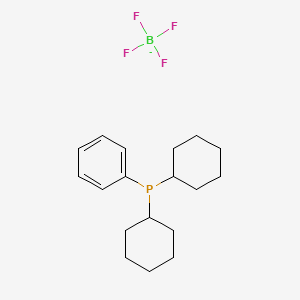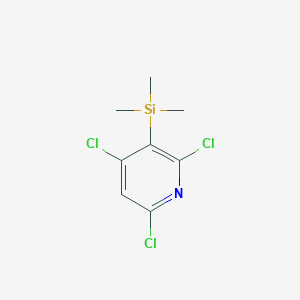
2,4,6-Trichloro-3-(trimethylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE is a chemical compound known for its unique structural properties and reactivity It is a derivative of pyridine, a basic heterocyclic organic compound, with three chlorine atoms and a trimethylsilyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE typically involves the chlorination of 3-trimethylsilyl-pyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 3-trimethylsilyl-pyridine is continuously fed and reacted with chlorine gas. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,4,6-trichloro-pyridine by removing the trimethylsilyl group.
Oxidation Reactions: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2,4,6-trichloro-pyridine.
Oxidation: Pyridine N-oxide derivatives.
科学的研究の応用
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
作用機序
The mechanism of action of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active species that interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-pyridine: Lacks the trimethylsilyl group, making it less lipophilic.
3-Trimethylsilyl-pyridine: Lacks the chlorine atoms, resulting in different reactivity.
2,4,6-Tribromo-3-trimethylsilyl-pyridine: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE is unique due to the presence of both chlorine atoms and a trimethylsilyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.
特性
分子式 |
C8H10Cl3NSi |
|---|---|
分子量 |
254.6 g/mol |
IUPAC名 |
trimethyl-(2,4,6-trichloropyridin-3-yl)silane |
InChI |
InChI=1S/C8H10Cl3NSi/c1-13(2,3)7-5(9)4-6(10)12-8(7)11/h4H,1-3H3 |
InChIキー |
BDRQSCSXFJDLLH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(N=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
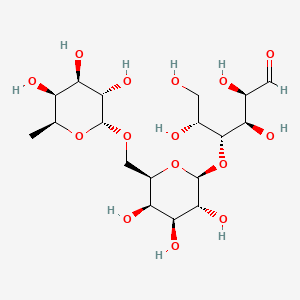

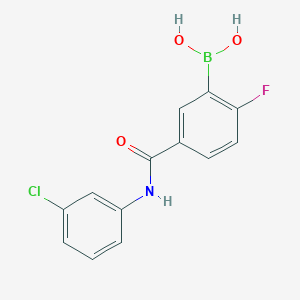
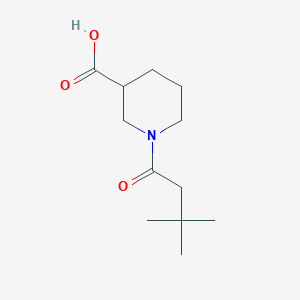

![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)

![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
